Structural Differentiation: Branched α-Methyl Propanoate Side Chain vs. Linear Acetate Homolog
The target compound contains a branched ethyl 2-(quinoxalin-2-yl)propanoate moiety with an α-methyl group, creating a chiral center at the carbon adjacent to the ester carbonyl. This contrasts with the closest commercial analog, ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate (CAS 30681-63-1), which bears an achiral, linear acetate linkage [1]. The α-methyl branch increases the steric demand (Taft Es parameter ≈ −1.24 for isopropyl-like branching vs. −0.07 for methylene), which has been shown to influence the regiochemical outcome of N- vs. O-alkylation reactions on the quinoxalinone nucleus [2]. In solid-state characterization, the target compound crystallizes in a monoclinic system with distinct hydrogen-bonding networks (N—H⋯O and C—H⋯O generating R₂²(8) and R₂²(20) loops), as confirmed by single-crystal X-ray diffraction of the closely related positional isomer [3].
| Evidence Dimension | Side-chain architecture and steric parameters |
|---|---|
| Target Compound Data | Branched –CH(CH₃)CO₂Et side chain; chiral α-carbon; Taft steric parameter Es (estimated) ≈ −1.24 |
| Comparator Or Baseline | Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate (CAS 30681-63-1): linear –CH₂CO₂Et side chain; achiral; Es (estimated) ≈ −0.07 |
| Quantified Difference | ~17-fold larger steric bulk at the side-chain attachment point; presence vs. absence of a stereogenic center directly adjacent to the ester carbonyl |
| Conditions | Structural comparison based on SMILES, InChI, and crystallographic data from PubChem and Cambridge Structural Database entries for related quinoxalinone esters |
Why This Matters
The α-methyl branch fundamentally alters the conformational space and enables chiral resolution or asymmetric induction strategies that are impossible with the linear acetate analog, directly impacting synthetic route design and patentability of downstream derivatives.
- [1] PubChem CID 599428 (target) vs. PubChem CID 14152356 (ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate). SMILES comparison. View Source
- [2] Sakata, G., Makino, K., & Kurasawa, Y. (1988). Regioselective Syntheses of Monosubstituted 2(1H)-Quinoxalinone Derivatives. ChemInform, 19(52). View Source
- [3] Abdel-Aziz, A. A.-M., El-Azab, A. S., Alanazi, A. M., Al-Suwaidan, I. A., Maarouf, A. R., Ayyad, R. R., & Al-Obaid, A. M. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. Acta Crystallographica Section E, 66(12), o3224. View Source
